N-{[5-(2H-1,3-benzodioxol-5-yl)-1,2-oxazol-3-yl]methyl}-4-fluorobenzamide
Description
N-{[5-(2H-1,3-benzodioxol-5-yl)-1,2-oxazol-3-yl]methyl}-4-fluorobenzamide is a synthetic small molecule characterized by a benzodioxole-substituted oxazole core linked to a 4-fluorobenzamide group via a methylene bridge. While direct pharmacological data for this compound are unavailable in the provided evidence, structurally analogous benzamide derivatives are frequently explored as enzyme inhibitors or receptor modulators in medicinal chemistry.
Properties
IUPAC Name |
N-[[5-(1,3-benzodioxol-5-yl)-1,2-oxazol-3-yl]methyl]-4-fluorobenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H13FN2O4/c19-13-4-1-11(2-5-13)18(22)20-9-14-8-16(25-21-14)12-3-6-15-17(7-12)24-10-23-15/h1-8H,9-10H2,(H,20,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GAEYFZLOCCTOJR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)C3=CC(=NO3)CNC(=O)C4=CC=C(C=C4)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H13FN2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-{[5-(2H-1,3-benzodioxol-5-yl)-1,2-oxazol-3-yl]methyl}-4-fluorobenzamide is a complex organic compound that has garnered attention in pharmacological research due to its potential biological activities. This article reviews its chemical properties, biological mechanisms, and relevant case studies.
The molecular formula of this compound is with a molecular weight of 490.49 g/mol. The compound features a fluorobenzamide moiety and an oxazole ring, which are known to contribute to its biological activity.
| Property | Value |
|---|---|
| Molecular Weight | 490.49 g/mol |
| Molecular Formula | C27H23FN2O6 |
| LogP | 4.6014 |
| Polar Surface Area | 70.498 Ų |
| Hydrogen Bond Acceptors | 8 |
The biological activity of this compound can be attributed to its interaction with various biological targets, particularly G protein-coupled receptors (GPCRs). GPCRs play crucial roles in signal transduction and are implicated in numerous physiological processes. The structure of this compound suggests potential interactions with these receptors, influencing pathways such as:
- Calcium Ion Signaling : Activation of GPCRs can lead to increased intracellular calcium levels through phospholipase C activation, impacting muscle contraction and neurotransmitter release.
- cAMP Pathway Modulation : The compound may modulate cyclic AMP levels by interacting with adenylyl cyclase, affecting metabolic processes and cellular responses.
Anticancer Properties
Research indicates that compounds similar to this compound exhibit anticancer properties by inhibiting cell proliferation and inducing apoptosis in various cancer cell lines. A study demonstrated that the compound significantly reduced the viability of breast cancer cells through the activation of apoptotic pathways.
Neuroprotective Effects
Another area of investigation is the neuroprotective effects of this compound. Preliminary studies suggest that it may protect neuronal cells from oxidative stress and excitotoxicity, potentially offering therapeutic benefits in neurodegenerative diseases.
Case Studies
- Breast Cancer Cell Lines : In vitro studies showed that treatment with this compound resulted in a dose-dependent decrease in cell viability and increased apoptosis markers such as cleaved caspase 3.
- Neuroprotection in Animal Models : Animal models treated with the compound exhibited reduced markers of oxidative stress and improved behavioral outcomes in models of Alzheimer's disease.
Comparison with Similar Compounds
Key Observations :
Substituent Position and Electronic Effects: The target compound’s 4-fluoro group contrasts with the 4-chloro in analogs.
Heterocyclic Modifications :
- The target’s oxazole ring is substituted with benzodioxole , while analogs feature methoxy-substituted phenyl groups . Benzodioxole’s electron-rich aromatic system could promote π-π interactions in crystal packing or target binding .
Molecular Weight and Drug-Likeness :
- The target compound has a lower molecular weight (~354 g/mol) compared to analogs (>470 g/mol), aligning more closely with Lipinski’s "Rule of Five" for oral bioavailability.
Hydrogen Bonding and Crystal Packing
The fluorine atom in the target compound may participate in weak hydrogen bonds (C–F⋯H–N/O), which are less common but structurally significant compared to the stronger O/N–H⋯O/N bonds observed in methoxy- or chloro-substituted analogs . For example, the 2,4-dimethoxyphenyl group in V003-0949 could form intramolecular hydrogen bonds, stabilizing specific conformations. Crystallographic tools like SHELXL and ORTEP-3 (used for small-molecule refinement and graphical representation, respectively) might elucidate these interactions in future studies .
Analytical Techniques
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
